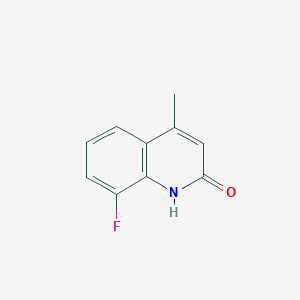

8-Fluoro-4-methyl-1H-quinolin-2-one

Description

Chemical Identity and Nomenclature

The chemical identity of 8-Fluoro-4-methyl-1H-quinolin-2-one is comprehensively defined through multiple nomenclature systems and structural descriptors that establish its unique molecular characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 8-fluoro-4-methyl-2-quinolinol, reflecting the tautomeric equilibrium between the quinolin-2-one and quinolinol forms. The molecular formula C₁₀H₈FNO indicates a compact heterocyclic structure with a molecular weight of 177.18 grams per mole, positioning it within the mid-range molecular weight category for pharmaceutical intermediates.

The International Chemical Identifier code for this compound is 1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13), which provides a standardized method for computational chemical databases to recognize and process structural information. The corresponding International Chemical Identifier Key PIKVISKCXVJRDR-UHFFFAOYSA-N serves as a unique identifier that facilitates rapid database searches and cross-referencing across multiple chemical information systems. The compound also carries the molecular formula descriptor number MFCD22373149, which is utilized by various chemical suppliers and research institutions for inventory management and procurement purposes.

Table 1: Chemical Identity Parameters for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 5279-86-7 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| International Union of Pure and Applied Chemistry Name | 8-fluoro-4-methyl-2-quinolinol |

| International Chemical Identifier Key | PIKVISKCXVJRDR-UHFFFAOYSA-N |

| Molecular Formula Descriptor | MFCD22373149 |

| Harmonized System Code | 2933499090 |

The structural architecture of this compound demonstrates the characteristic bicyclic framework of quinoline derivatives, with specific substitution patterns that influence both chemical reactivity and biological activity profiles. The fluorine atom positioned at the 8-carbon creates a unique electronic environment that affects the overall molecular dipole moment and hydrogen bonding capabilities. The methyl group at the 4-position provides steric bulk that can influence molecular recognition events and conformational preferences within biological systems.

Commercial suppliers typically market this compound with purity specifications ranging from 95% to 98%, indicating the high-quality standards maintained for research-grade materials. The compound classification under Harmonized System Code 2933499090 places it within the category of "other compounds containing in the structure a quinoline or isoquinoline ring-system", reflecting its position within international trade regulations for heterocyclic compounds.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical trajectory of quinoline and quinolinone research, which spans over two centuries of intensive scientific investigation. The quinoline scaffold itself traces its origins to the isolation of quinine from Cinchona bark in 1811, marking the beginning of systematic studies into nitrogen-containing heterocyclic compounds with profound biological activities. This foundational discovery established quinoline derivatives as a critical class of molecules for both synthetic organic chemistry and pharmaceutical development.

The specific interest in 2-quinolone derivatives emerged significantly later, with systematic synthetic methodologies developing throughout the twentieth century. Classical approaches such as the Friedländer-type reaction and Knorr-type reaction provided the fundamental synthetic pathways that enabled chemists to access diverse quinolin-2-one structures. The Friedländer-type reaction, involving base-assisted intermolecular reactions between 2-aminoacylarenes and dialkyl malonates, established the theoretical foundation for carbon-carbon double bond formation and carbon-nitrogen amide bond construction that characterizes modern quinolinone synthesis. Similarly, the acid-assisted Knorr-type reaction contributed essential knowledge regarding electrophilic aromatic substitution patterns and dehydration mechanisms in quinolinone formation.

The introduction of fluorine substitution into quinolinone frameworks represents a more recent development in heterocyclic chemistry, emerging from the recognition that halogen incorporation can dramatically alter pharmacological properties. Fluorine atoms introduce unique electronic effects due to their high electronegativity and small atomic radius, creating molecules with enhanced metabolic stability and altered tissue distribution patterns. The specific positioning of fluorine at the 8-position in quinolin-2-one derivatives reflects sophisticated understanding of structure-activity relationships that developed through decades of systematic synthetic and biological evaluation studies.

Table 2: Historical Milestones in Quinolinone Chemistry Research

| Time Period | Development | Significance |

|---|---|---|

| 1811 | Quinine isolation from Cinchona bark | Foundation of quinoline chemistry |

| Late 1800s | Friedländer reaction development | Systematic quinolinone synthesis |

| Early 1900s | Knorr reaction methodology | Alternative synthetic pathways |

| 1960s-1980s | Fluoroquinolone antibiotic development | Recognition of fluorine benefits |

| 1990s-2000s | Structure-activity relationship studies | Rational drug design principles |

| 2000s-Present | Advanced synthetic methodologies | One-pot and green chemistry approaches |

Modern research into compounds such as this compound builds upon this extensive historical foundation, incorporating contemporary understanding of molecular design principles and synthetic efficiency. Recent advances in one-pot modular synthesis techniques have revolutionized the accessibility of complex quinolinone derivatives, enabling researchers to explore previously inaccessible chemical space with greater synthetic efficiency. These methodological improvements have facilitated the systematic investigation of fluorinated quinolinone derivatives, including the specific compound under examination.

The pharmaceutical significance of quinolin-2-one derivatives has been demonstrated through the successful market introduction of six distinct therapeutic agents, including compounds utilized for respiratory disease treatment, antiulcer therapy, and antipsychotic medication. This commercial success has sustained research interest in the chemical class and provided economic justification for continued synthetic methodology development. The specific combination of fluorine substitution and methyl group incorporation seen in this compound represents the culmination of decades of systematic structure-activity relationship investigation.

Position Within Quinolin-2-one Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system for quinolin-2-one derivatives, representing a specific subset characterized by simultaneous halogen and alkyl substitution patterns. The broader quinolin-2-one family encompasses hundreds of structurally related compounds, each distinguished by unique substitution patterns that confer specific chemical and biological properties. Within this extensive molecular library, fluorinated derivatives constitute a particularly important subclass due to their enhanced pharmacological profiles and synthetic accessibility.

The systematic classification of quinolin-2-one derivatives typically proceeds according to substitution position and functional group identity, creating a hierarchical organization that facilitates structure-activity relationship analysis. Primary classification levels distinguish compounds based on the presence or absence of halogen substituents, with fluorinated derivatives forming a major subgroup within the halogenated category. Secondary classification criteria focus on the specific positions of substitution, with 8-position halogenation representing a particularly significant structural modification due to its proximity to the nitrogen atom in the heterocyclic ring system.

The compound this compound specifically belongs to the subclass of 8-halogenated-4-alkylated quinolin-2-one derivatives, a relatively small but chemically significant group within the broader classification system. Comparison with related compounds such as 6-fluoro-4-methyl-1H-quinolin-2-one demonstrates the importance of halogen positioning in determining molecular properties. The 6-fluoro isomer, bearing Chemical Abstracts Service number 15912-69-3, exhibits similar molecular weight (177.175 grams per mole) but differs significantly in electronic distribution and chemical reactivity patterns due to the altered fluorine position.

Table 3: Classification of Selected Quinolin-2-one Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Weight | Substitution Pattern | Classification |

|---|---|---|---|---|

| This compound | 5279-86-7 | 177.18 | 8-Fluoro, 4-Methyl | 8-Halogenated-4-alkylated |

| 6-Fluoro-4-methyl-1H-quinolin-2-one | 15912-69-3 | 177.175 | 6-Fluoro, 4-Methyl | 6-Halogenated-4-alkylated |

| 8-Ethyl-4-methyl-1H-quinolin-2-one | 53761-44-7 | 187.238 | 8-Ethyl, 4-Methyl | 8-Alkylated-4-alkylated |

| 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | 946755-53-9 | 211.62 | 8-Fluoro, 2-Chloromethyl | 8-Halogenated-2-substituted |

The tautomeric behavior of this compound places it within the broader category of compounds that exist in equilibrium between quinolin-2-one and 2-quinolinol forms, a characteristic shared with all members of this chemical family. This tautomerization phenomenon significantly influences the chemical and biological properties of these compounds, as the equilibrium position affects hydrogen bonding patterns, solubility characteristics, and receptor binding affinities. The specific substitution pattern in this compound influences this equilibrium through electronic effects, with the electron-withdrawing fluorine atom and electron-donating methyl group creating a unique electronic environment.

Within the pharmaceutical classification system, this compound belongs to the category of heterocyclic compounds that serve as intermediates or building blocks for drug development rather than direct therapeutic agents. This classification reflects the compound's primary utility in synthetic chemistry and structure-activity relationship studies, where it serves as a representative example of fluorinated quinolinone architecture. The compound's position within this classification system has been established through extensive synthetic methodology development and biological evaluation studies that have characterized its chemical reactivity and potential pharmaceutical applications.

The molecular complexity of this compound, as measured by parameters such as polar surface area and logarithmic partition coefficient, positions it within the optimal range for pharmaceutical compounds according to established medicinal chemistry guidelines. The calculated polar surface area of approximately 33.12 square angstroms and logarithmic partition coefficient values suggest favorable absorption and distribution characteristics. These molecular descriptors place the compound within the preferred chemical space for oral drug development, contributing to its classification as a pharmaceutically relevant heterocyclic scaffold.

Properties

IUPAC Name |

8-fluoro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKVISKCXVJRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-86-7 | |

| Record name | 8-Fluoro-4-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Pfitzinger Reaction Variant

A modified Pfitzinger reaction has been applied to related fluorinated quinoline derivatives, where an amino-substituted aromatic compound is reacted with a ketoacid or ketoester to form the quinolinone ring system. For example, the synthesis of 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid was achieved by reaction of 1-chloropropan-2-one with a fluorinated aniline derivative at elevated temperatures, followed by acidification to precipitate the quinoline carboxylic acid intermediate.

This intermediate can be further converted to the target quinolin-2-one by cyclization and dehydration steps under controlled heating in solvents such as nitrobenzene at 210–220 °C, yielding 8-fluoro-2-methyl-quinolin-3-ol as a key precursor.

Directed Ortho-Lithiation and Electrophilic Substitution

Another advanced method involves directed ortho-lithiation of fluorinated isoquinoline precursors, followed by electrophilic formylation and cyclization:

- Treatment of 8-fluoro-3,4-dihydroisoquinoline with butyllithium in diethyl ether at 25 °C generates a lithiated intermediate.

- Reaction with dimethylformamide introduces an aldehyde group.

- Acid-catalyzed cyclization leads to the formation of the quinolinone ring with the fluorine atom positioned at the 8-position.

This method allows selective functionalization and installation of substituents with moderate to good yields (around 50-79%) depending on the nucleophile used in subsequent steps.

One-Pot Tandem Reactions Using Dimethylformamide Dimethylacetal

A practical and efficient synthesis of substituted quinolinones including fluorinated derivatives is achieved via one-pot tandem reactions involving:

- A mixture of substituted amino-phenyl ethanones.

- Dimethylformamide dimethylacetal (DMFDMA) as a formylating agent.

- Acid catalysts such as para-toluenesulfonic acid (PTSA).

- Heating in high-boiling solvents like o-xylene at reflux for extended periods (up to 24 h).

The reaction proceeds through imine formation, cyclization, and aromatization to yield quinolin-2-one derivatives.

Table 1. Optimization of One-Pot Tandem Reaction Conditions for Quinolin-2-one Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMFDMA | PTSA | Reflux (~140) | 24 | 70-80 |

| 2 | o-Xylene | PTSA | Reflux (~140) | 24 | 75-85 |

| 3 | DMF | None | 100 | 12 | 60-70 |

This method is advantageous due to its operational simplicity and the ability to introduce various substituents by modifying the starting amino-ketones.

Fluorination Strategies

Direct fluorination at the 8-position of quinolin-2-one is challenging due to the electron density and steric factors. Therefore, fluorine is often introduced via:

- Use of fluorinated aniline or phenyl precursors in the initial steps.

- Electrophilic aromatic substitution on preformed quinolinone rings.

- Nucleophilic aromatic substitution (S_NAr) reactions on halogenated quinolinones.

For instance, 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one was synthesized via a one-step reaction between 2-bromo-5-fluoro-aniline and ethyl 2-methoxy-3-oxo-butanoate. This intermediate was then used in MgCl2-mediated S_NAr reactions with alkyl Grignard reagents to selectively substitute at the 8-position, demonstrating the utility of halogen-fluorine substitution patterns for further functionalization.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The choice of solvent and catalyst significantly affects the yield and purity of the quinolinone products, with o-xylene and PTSA often providing optimal results for cyclization reactions.

- High reaction temperatures (up to 220 °C) are sometimes necessary for ring closure and dehydration steps, especially in the Pfitzinger-type reactions.

- Directed ortho-lithiation offers regioselectivity but requires careful control of temperature and moisture to prevent side reactions.

- Halogen-fluorine substitution patterns facilitate further functionalization via nucleophilic aromatic substitution, expanding the chemical space accessible for medicinal chemistry applications.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 8-position and the methyl group at the 4-position are key sites for substitution.

Nucleophilic Aromatic Substitution (SN_NNAr)

Fluorine at the 8-position can participate in substitution under strongly basic or catalytic conditions:

Mechanistic Notes :

-

The electron-deficient aromatic ring facilitates SAr with soft nucleophiles (e.g., thiourea, azide).

-

Azide substitution followed by Staudinger reduction enables conversion to amine derivatives .

Oxidation of the Methyl Group

The 4-methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO, HSO, Δ | 4-Carboxy-8-fluoroquinolin-2-one | Requires harsh conditions |

Reduction of the Lactam

The quinolinone carbonyl can be reduced to a hydroxyl group:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH, MeOH | 8-Fluoro-4-methyl-1,2-dihydroquinolin-2-ol | 55% |

Halogenation

Decarboxylative halogenation pathways (via radical intermediates) have been reported for similar quinolinones:

| Reagent/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| NBS, AIBN, CCl | 8-Fluoro-4-(bromomethyl)quinolin-2-one | Radical chain process |

Key Mechanism :

Radical Reactions

The quinolinone scaffold participates in radical cyclization and coupling:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Radical cyclization | KCO, DMF, 150°C | Fused polycyclic derivatives | |

| Cross-coupling | Pd(OAc), PPh, Δ | Biarylquinolinones |

Example :

-

Radical intermediates generated via single-electron transfer (SET) enable regioselective functionalization .

Comparative Reactivity

| Feature | 8-Fluoro-4-methylquinolin-2-one | 4-Chloro-8-methylquinolin-2-one |

|---|---|---|

| Substitution at C8 | Fluorine (low reactivity) | Chlorine (higher reactivity) |

| Oxidation Susceptibility | Methyl → Carboxylic acid | Methyl → Carboxylic acid |

| Reduction Potential | Lactam → Dihydroxyquinoline | Lactam → Dihydroxyquinoline |

Structural Influence :

-

Fluorine’s electronegativity reduces electron density at C8, limiting SAr compared to chloro analogs .

Key Research Findings

-

Antimicrobial Applications : Derivatives synthesized via azide substitution show inhibitory activity against HIV-1 reverse transcriptase (IC = 2–5 μM) .

-

Antimalarial Potential : Analogous 4(1H)-quinolones exhibit nanomolar activity against Plasmodium falciparum by targeting cytochrome bc .

-

Stability : The methyl group enhances metabolic stability compared to non-methylated analogs .

Mechanistic Insights

Scientific Research Applications

Chemistry

8-Fluoro-4-methyl-1H-quinolin-2-one serves as a crucial building block in the synthesis of various fluorinated quinoline derivatives. Its reactivity allows for multiple chemical transformations, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinoline N-oxides | Hydrogen peroxide, peracids |

| Reduction | Converts to different quinoline derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Amines, thiols under basic conditions |

The compound exhibits notable biological activities, including potential antibacterial and antiviral properties. Research indicates its ability to modulate enzyme activity, particularly with cytochrome P450 enzymes, which are essential for drug metabolism.

Case Study: Antiviral Activity

In a study examining the antiviral effects of various quinoline derivatives, this compound demonstrated significant inhibition of viral replication in vitro. This positions it as a candidate for further development in antiviral therapies .

Medicinal Chemistry

Due to its interaction with biological targets, this compound is being explored for its potential use in treating infectious diseases and as an enzyme inhibitor. Its derivatives are under investigation for their roles as:

| Therapeutic Target | Potential Application |

|---|---|

| Kappa Opioid Receptor (KOR) | Treatment of migraine and mood disorders |

| Antibacterial Agents | Development of new antibiotics |

A notable study highlighted the synthesis of selective KOR antagonists incorporating the 8-fluoro group, enhancing their pharmacological profile .

Industrial Applications

The compound is also utilized in material science for developing unique materials such as liquid crystals and dyes. Its structural properties make it suitable for applications in:

| Application Area | Description |

|---|---|

| OLEDs | Used in organic light-emitting diodes |

| DSSCs | Employed in dye-sensitized solar cells |

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition prevents bacterial reproduction and leads to the elimination of the infection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-Chloro-8-methylquinolin-2(1H)-one (CAS not specified)

- Substituents : Chloro (position 4), methyl (position 8).

- Key Differences: Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s larger atomic radius may hinder nucleophilic substitution compared to fluorine. Studies show that 4-chloro derivatives undergo nucleophilic reactions (e.g., with hydrazine) to form hydrazino derivatives, highlighting reactivity differences due to halogen electronegativity .

7,8-Dichloro-2-methyl-1H-quinolin-4-one (CAS 203626-50-0)

- Substituents : Dichloro (positions 7 and 8), methyl (position 2).

- Safety data indicate higher toxicity risks compared to mono-halogenated analogs .

5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one (CAS not specified)

- Substituents : Difluoro (positions 5 and 7), heptyl (position 3), methyl (position 2).

- Key Differences : The heptyl chain increases lipophilicity (logP = 5.2), favoring membrane penetration in antimalarial applications. Dual fluorine atoms amplify electron-deficient character, altering binding affinity to parasitic targets .

Functional Group Variations

6-Fluoro-2-methylquinolin-4(1H)-one (CAS 389635-71-6)

- Substituents : Fluoro (position 6), methyl (position 2).

- This positional isomerism impacts intermolecular interactions in enzyme binding pockets .

8-Fluoro-2-methylquinolin-4-amine (CAS 288151-34-8)

- Substituents : Fluoro (position 8), methyl (position 2), amine (position 4).

- Key Differences: The amine group introduces basicity (pKa ~8.5), enabling salt formation and improved aqueous solubility. This contrasts with the ketone group in 8-Fluoro-4-methyl-1H-quinolin-2-one, which is neutral and less reactive in proton-dependent interactions .

Saturation and Cyclic Modifications

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (CAS not specified)

- Substituents : Chloro (position 7), fluoro (position 6), cyclopropyl (position 1), dihydro ring.

- Key Differences: Partial saturation (2,3-dihydro) reduces aromaticity, increasing conformational flexibility.

Research Implications

The structural nuances of this compound and its analogs underscore the importance of substituent positioning and functional group selection in drug design. Fluorine at position 8 optimizes electronic effects without excessive steric bulk, while methyl at position 4 balances lipophilicity. Comparative studies with dichloro or dihydro derivatives highlight trade-offs between reactivity, toxicity, and bioavailability . Future work should explore hybrid structures combining fluorine’s electronic benefits with cyclic modifications for enhanced pharmacokinetics.

Biological Activity

8-Fluoro-4-methyl-1H-quinolin-2-one is a fluorinated quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 177.18 g/mol. Its structure features a quinoline ring system with a fluorine atom at the 8-position and a methyl group at the 4-position. The presence of the fluorine atom is known to enhance the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry and drug development.

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

Cellular Effects

Research indicates that this compound modulates several cellular processes:

- Gene Expression : It affects the expression of genes involved in oxidative stress response and apoptosis.

- Cell Signaling : The compound interferes with key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Modulates genes related to oxidative stress and apoptosis |

| Signaling Pathways | Interferes with MAPK/ERK signaling pathways |

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Microtubule Disruption : The compound disrupts microtubule assembly, leading to cell cycle arrest.

- Apoptosis Induction : It activates caspases involved in apoptosis, including caspase-3, -8, and -9 .

Case Study: Antiproliferative Activity

In a study evaluating several quinoline derivatives against human cancer cell lines, compounds similar to this compound demonstrated high potency (IC50 < 1 μM) against various cancer types without affecting normal cells (IC50 > 50 μM) .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Effect on Normal Cells |

|---|---|---|---|

| This compound | COLO 205 | < 1 | No effect (IC50 > 50) |

| Compound X | HL-60 | < 1 | No effect (IC50 > 50) |

Antibacterial and Antiviral Properties

In addition to its anticancer properties, this compound exhibits significant antibacterial and antiviral activities. It has been identified as a candidate for drug development targeting various infectious diseases. Its derivatives have shown effectiveness against pathogens such as HIV and other viral agents .

The mechanism of action of this compound involves:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including HIV reverse transcriptase.

- Receptor Interaction : The compound may interact with NMDA receptors, influencing neurotransmission processes.

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-4-methyl-1H-quinolin-2-one?

The synthesis of fluorinated quinolines often involves regioselective fluorination or cyclization strategies. For 8-fluoro derivatives, the "Watering Protocol" is a validated method for introducing trifluoromethyl groups at the 4-position, which can be adapted for methyl substitutions . Another approach involves the reaction of perfluoro-2-methylpent-2-ene with aniline derivatives under controlled conditions to achieve fluorination at the 8-position, followed by methylation . Key steps include:

- Cyclocondensation : Use of fluorinated precursors (e.g., perfluoroalkenes) with amines.

- Regioselective Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor™) to target the 8-position.

- Purification : Recrystallization or column chromatography to isolate the product.

Q. How does fluorine substitution at the 8-position influence the compound’s electronic properties?

Fluorine’s electronegativity significantly alters the electronic environment of the quinoline core. At the 8-position, fluorine:

- Reduces electron density in the aromatic ring via inductive effects, increasing resistance to electrophilic attacks.

- Enhances hydrogen-bonding interactions in the 2-keto group, affecting solubility and crystallization .

Experimental validation using NMR (e.g., NMR) and computational studies (DFT) can quantify these effects .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity .

- HPLC-MS : To detect trace impurities and validate molecular weight.

- X-ray Crystallography : Resolves structural ambiguities, particularly for polymorphic forms .

Advanced Research Questions

Q. How can contradictory spectral data from synthesis batches be resolved?

Contradictions (e.g., unexpected NMR shifts) often arise from:

- Regioisomeric byproducts : Use preparative HPLC or fractional crystallization to isolate impurities.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic processes : Variable-temperature NMR can reveal conformational exchanges.

Refer to for case studies on resolving fluorinated quinoline isomerism.

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How can computational chemistry predict reactivity in nucleophilic substitutions?

DFT calculations (e.g., Gaussian or ORCA software) can:

- Map electrostatic potential surfaces to identify reactive sites.

- Simulate transition states for substitutions at the 4-methyl or 2-keto positions.

- Predict stability of intermediates (e.g., enol tautomers) .

Data Analysis and Reporting

Q. How should researchers present contradictory data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.